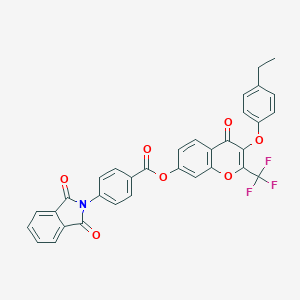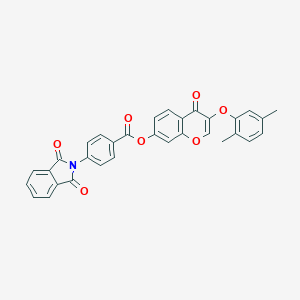![molecular formula C30H23Cl2NO4 B284760 (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one, also known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY is widely used in biochemical and physiological studies, as it can be used to label and track molecules in living cells.
Mechanism of Action
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one fluoresces when excited by light, making it an ideal tool for tracking molecules in living cells. The fluorescent properties of this compound are due to the presence of a boron atom in the molecule, which allows it to absorb light and emit it at a longer wavelength. The emission wavelength of this compound can be tuned by modifying the structure of the molecule, allowing researchers to use it in a variety of applications.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and has been shown to have minimal effects on cellular function. It is rapidly taken up by cells and can be used to label a wide range of molecules, including proteins, lipids, and nucleic acids. This compound has been used to study a variety of cellular processes, including endocytosis, exocytosis, and protein trafficking.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is its fluorescent properties, which allow it to be used to label and track molecules in living cells. It is also relatively easy to synthesize and can be modified to tune its fluorescent properties. However, one limitation of this compound is that it is relatively large compared to other fluorescent dyes, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for the use of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one in scientific research. One area of interest is the development of new this compound derivatives with improved fluorescent properties. Another area of interest is the use of this compound in combination with other imaging techniques, such as super-resolution microscopy. Additionally, this compound could be used to study the effects of drugs on cellular processes, providing a new tool for drug discovery and development.
Conclusion:
In conclusion, this compound is a fluorescent dye that has gained popularity in scientific research due to its unique properties. It can be used to label and track molecules in living cells, allowing researchers to study a wide range of cellular processes. This compound is relatively easy to synthesize and can be modified to tune its fluorescent properties. While there are some limitations to its use, there are also a number of potential future directions for the use of this compound in scientific research.
Synthesis Methods
The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one involves the condensation of 2,4-dimethoxybenzaldehyde with 4-butoxyaniline to form the intermediate 2,4-dimethoxy-N-(4-butoxyphenyl)aniline. This intermediate is then reacted with 2,5-dichlorophenylboronic acid in the presence of a palladium catalyst to form the this compound molecule. The reaction is typically carried out in a mixture of tetrahydrofuran and water at elevated temperatures.
Scientific Research Applications
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is widely used in scientific research due to its unique fluorescent properties. It can be used to label and track molecules in living cells, allowing researchers to study cellular processes and interactions. This compound has been used in a variety of applications, including the study of protein-protein interactions, membrane dynamics, and intracellular trafficking.
Properties
Molecular Formula |
C30H23Cl2NO4 |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H23Cl2NO4/c1-2-3-16-35-21-11-8-19(9-12-21)29(34)24(30-33-26-6-4-5-7-28(26)37-30)18-22-13-15-27(36-22)23-17-20(31)10-14-25(23)32/h4-15,17-18H,2-3,16H2,1H3/b24-18- |
InChI Key |
KWWQVBAWBQJMBQ-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C4=NC5=CC=CC=C5O4 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)


![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)

